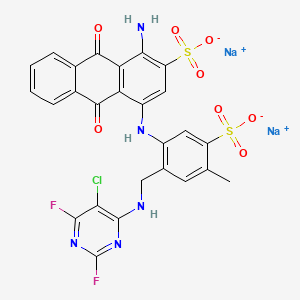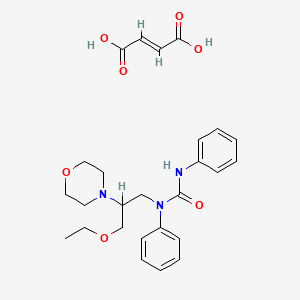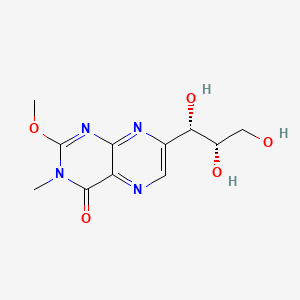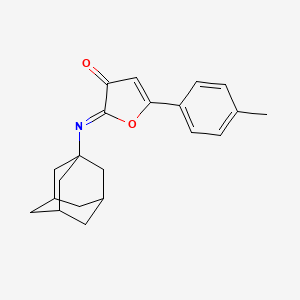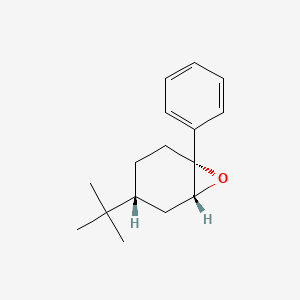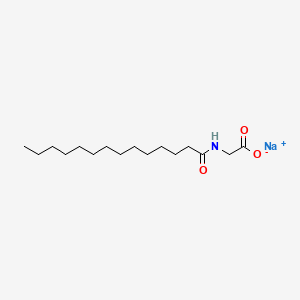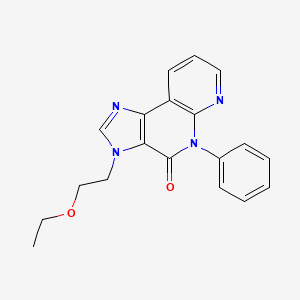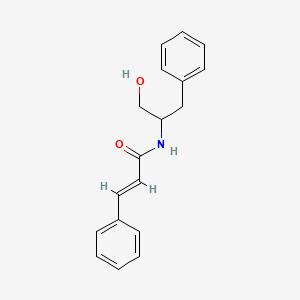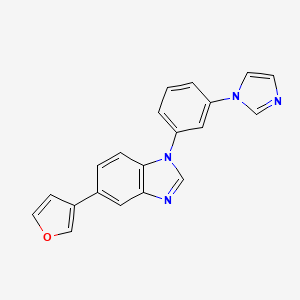
Y8N5L9Asf9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Y8N5L9Asf9” es una molécula sintética con una estructura única que ha despertado interés en diversos campos científicos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de “Y8N5L9Asf9” implica múltiples pasos, comenzando con la preparación de su estructura central a través de una serie de reacciones orgánicas. Las rutas sintéticas comunes incluyen:
Reacciones de Condensación: Los pasos iniciales a menudo involucran la condensación de moléculas precursoras en condiciones controladas.
Ciclización: Formación de la estructura central a través de reacciones de ciclización, típicamente usando catalizadores para facilitar el proceso.
Funcionalización: Introducción de grupos funcionales a la estructura central para lograr las propiedades químicas deseadas.
Métodos de Producción Industrial
La producción industrial de “this compound” típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como reactores de flujo continuo y síntesis automatizada para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
“Y8N5L9Asf9” experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación usando cloro o bromo en presencia de un catalizador.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones en Investigación Científica
“this compound” tiene una amplia gama de aplicaciones en la investigación científica:
Química: Usado como reactivo en síntesis orgánica y catálisis.
Biología: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicina: Investigado por sus posibles efectos terapéuticos y como candidato a fármaco.
Industria: Utilizado en la producción de materiales avanzados y como componente en diversos procesos industriales.
Aplicaciones Científicas De Investigación
“Y8N5L9Asf9” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
El mecanismo de acción de “Y8N5L9Asf9” implica su interacción con objetivos moleculares y vías específicas. Se une a proteínas o enzimas diana, modulando su actividad y conduciendo a efectos posteriores. Las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Propiedades
Número CAS |
184097-13-0 |
|---|---|
Fórmula molecular |
C20H14N4O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
5-(furan-3-yl)-1-(3-imidazol-1-ylphenyl)benzimidazole |
InChI |
InChI=1S/C20H14N4O/c1-2-17(23-8-7-21-13-23)11-18(3-1)24-14-22-19-10-15(4-5-20(19)24)16-6-9-25-12-16/h1-14H |
Clave InChI |
QMKRPSVBKKEAKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NC3=C2C=CC(=C3)C4=COC=C4)N5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


